molecular formula C₂₈₅H₄₃₄N₇₄O₈₈S₂ B1574800 Ramucirumab CAS No. 947687-13-0

Ramucirumab

カタログ番号 B1574800
CAS番号: 947687-13-0
分子量: 6369.07
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ramucirumab, also known as Cyramza, is a fully human monoclonal antibody (IgG1) developed for the treatment of solid tumors . It was developed by ImClone Systems Inc. and was isolated from a native phage display library from Dyax . It is used to treat stomach cancer, colorectal cancer, or non-small cell lung cancer that has spread to other parts of the body . Ramucirumab may be given alone or in combination with other cancer medicines .


Molecular Structure Analysis

Ramucirumab is a large molecule with a complex structure. Its chemical formula is C6374H9864N1692O1996S46 . As a monoclonal antibody, it is composed of two heavy chains and two light chains, which are linked by disulfide bonds. The specific epitope that Ramucirumab binds to is located on the extracellular domain of VEGFR-2 .


Chemical Reactions Analysis

As a biological molecule, Ramucirumab does not undergo traditional chemical reactions. Instead, it binds to its target, VEGFR2, and blocks the binding of natural VEGF ligands . This prevents VEGF-stimulated receptor phosphorylation and downstream ligand-induced proliferation, permeability, and migration of human endothelial cells .


Physical And Chemical Properties Analysis

Ramucirumab is a large protein molecule with a molar mass of 143,609.63 g/mol . As a protein, it is sensitive to changes in temperature and pH, and must be stored under specific conditions to maintain its stability and effectiveness .

科学的研究の応用

  • Targeted Inhibition in Various Malignancies :

    • Ramucirumab shows promising antitumor efficacy and tolerability in Phase I – II trials across different malignancies, notably in metastatic gastric cancer. The REGARD trial exhibited a median overall survival of 5.2 months with ramucirumab compared to 3.8 months on placebo (Clarke & Hurwitz, 2013).
  • Combination Therapy in Lung Cancer :

    • In a phase 3 trial (REVEL), ramucirumab plus docetaxel was used for second-line treatment in stage IV non-small-cell lung cancer after platinum-based therapy. This combination improved survival compared to the control group, indicating its efficacy in lung cancer treatment (Garon et al., 2014).
  • Application in Hepatocellular Carcinoma :

    • Ramucirumab is indicated for unresectable advanced/recurrent gastric cancer, colorectal cancer, and non-small-cell lung cancer. A randomized phase III trial (REACH-2) investigated its use as second-line treatment following first-line sorafenib therapy for advanced hepatocellular carcinoma, demonstrating superiority over placebo in overall survival (Kudo, 2018).
  • Preclinical and Clinical Development Review :

    • Ramucirumab, selectively inhibiting VEGFR-2, has undergone extensive preclinical and clinical development, showing promise in treating different tumor types either alone or in combination with chemotherapy. It has been FDA approved for advanced/metastatic gastric cancer or gastroesophageal junction carcinoma, with ongoing evaluation in metastatic breast cancer and advanced non-small-cell lung cancer (Aprile et al., 2014).
  • Monotherapy in Gastric or Gastro-oesophageal Junction Adenocarcinoma :

    • The REGARD trial assessed ramucirumab as a monotherapy, highlighting its role in prolonging survival in patients with advanced gastric or gastro-oesophageal junction adenocarcinoma after first-line chemotherapy (Fuchs et al., 2014).
  • Safety and Efficacy in Colorectal Cancer :

    • Ramucirumab, combined with FOLFIRI, is approved for second-line treatment of metastatic colorectal cancer (mCRC). Its safety and tolerability profile have been reviewed, underscoring its effectiveness and manageable toxicity in pretreated mCRC patients (Noguerido et al., 2018).

Safety And Hazards

Ramucirumab can increase the risk of serious bleeding . Other common side effects include fatigue, neutropenia, diarrhea, and epistaxis . Severe arterial thromboembolic events as well as congestive heart failure have been reported with antiangiogenic drugs, including ramucirumab .

将来の方向性

The use of Ramucirumab as a second-line treatment might be an option for patients with advanced hepatocellular carcinoma and elevated alpha-fetoprotein . Future exploration includes a broader patient population, assessment of ramucirumab in other lines of therapy, as well as novel combinations .

特性

CAS番号

947687-13-0

製品名

Ramucirumab

分子式

C₂₈₅H₄₃₄N₇₄O₈₈S₂

分子量

6369.07

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。